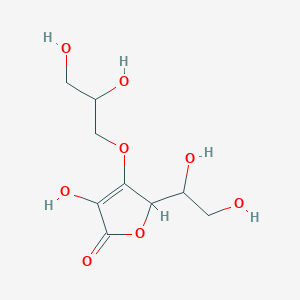

2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one

Description

2-(1,2-Dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one, also known as glyceryl ascorbate, is a synthetic derivative of ascorbic acid (vitamin C). Its IUPAC name reflects its structural features: a furanone core substituted with hydroxyl, dihydroxyethyl, and dihydroxypropoxy groups. This compound is synthesized by esterifying ascorbic acid with glycerin, enhancing its stability compared to the parent molecule while retaining antioxidant properties .

Properties

Molecular Formula |

C9H14O8 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)9(15)17-7(8)5(13)2-11/h4-5,7,10-14H,1-3H2 |

InChI Key |

IQHNEQZYMGDQDV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COC1=C(C(=O)OC1C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The compound features a furan-5-one core substituted with hydroxyl, dihydroxyethyl, and dihydroxypropoxy groups. Its structure is characterized by a stereochemically complex arrangement, with chiral centers at C2 (R-configuration) and C1' (S-configuration) of the dihydroxyethyl side chain. The 2,3-dihydroxypropoxy group introduces additional hydroxyl moieties, enhancing hydrophilicity while retaining compatibility with lipophilic matrices.

Synthetic Pathways

Glycerylation of Ascorbic Acid

The most direct route involves the glycerylation of ascorbic acid using glycidol or protected glycerol derivatives. This method leverages nucleophilic substitution or etherification reactions under controlled conditions:

Reaction Scheme

$$

\text{Ascorbic Acid} + \text{Glycidol} \xrightarrow{\text{Base Catalyst}} \text{3-Glyceryl Ascorbate}

$$

In a representative procedure, ascorbic acid is dissolved in anhydrous dimethylformamide (DMF) and treated with glycidol in the presence of potassium carbonate at 60°C for 12 hours. The reaction proceeds via ring-opening of glycidol, with the primary hydroxyl group of glycerol attacking the C3 position of ascorbic acid. Yield optimization (typically 45–60%) requires strict control of moisture and temperature to minimize side reactions such as polymerization of glycidol.

Table 1: Optimization of Glycerylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Higher temperatures accelerate glycidol decomposition |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | K₂CO₃ or Et₃N | Base strength critical for deprotonation |

| Reaction Time | 10–15 hours | Prolonged duration risks ascorbate degradation |

Stepwise Construction via Furanone Intermediates

A multistep approach inspired by furanone synthesis (as detailed in US4294767A) involves:

- Aldol Condensation : Formation of a substituted dihydrofuranone via base-catalyzed aldol addition.

- Ozonolysis and Reduction : Cleavage of exocyclic alkenes to generate hydroperoxy intermediates.

- Acid-Catalyzed Cyclization : Rearrangement to the target furanone structure.

Adapting this methodology, 2,5-dimethyl-dihydro-3(2H)-furanone could serve as a precursor. Subsequent glycerylation at the C3 position would require selective protection/deprotection strategies to avoid side reactions at hydroxyl groups.

Critical Step : Acidic reflux (0.5 N HCl, 80–100°C under N₂) ensures efficient cyclization while preventing oxidation of sensitive hydroxyl groups.

Purification and Characterization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl-rich structure undergoes selective oxidation under controlled conditions:

For example, under singlet oxygen exposure in methanol, the furanone ring undergoes cleavage, producing cis-β-formylacrylic acid as a tautomer . This reactivity mirrors parent furanones like 5-hydroxy-2(5H)-furanone .

Reduction Reactions

The carbonyl group in the furanone ring is susceptible to reduction:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | Partial reduction to dihydrofuran derivatives | |

| LiAlH₄ | Dry THF, reflux | Full reduction to tetrahydrofuran analogs |

Selective reduction preserves hydroxyl and alkoxy groups while modifying the ring’s electronic properties .

Substitution Reactions

The ethoxy and propoxy groups participate in nucleophilic substitution:

| Site | Reagent | Product | Source |

|---|---|---|---|

| Propoxy group (-OCH₂CHOHCH₂OH) | RONa (alkyl halides) | Replacement with longer-chain alkoxy groups | |

| Hydroxyl groups (-OH) | AcCl or RCOCl | Esterification to -OOCR or -OCOR |

Patent data demonstrates alkoxy group substitution (e.g., butoxy, hexadecoxy) via SN2 mechanisms, enabling structural diversification for industrial applications.

Tautomerization and Isomerization

The compound exhibits pH-dependent equilibria:

This behavior aligns with simpler furanones like 5-hydroxy-2(5H)-furanone, where ring-chain tautomerism is well-documented .

Complexation with Metal Ions

The hydroxyl groups enable chelation:

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Fe²⁺ | Octahedral coordination | Stabilized ascorbate derivatives for redox chemistry |

The iron(II) complex in highlights potential catalytic or therapeutic roles via redox-active metal interactions.

Stability Under Thermal Stress

Decomposition pathways include:

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 5-Hydroxy-2(5H)-furanone | Lacks dihydroxyethyl/propoxy | Lower solubility; limited substitution sites |

| L-Ascorbic Acid | Fully reduced γ-lactone | Enhanced antioxidant activity; no alkoxy groups |

The dihydroxypropoxy chain in the target compound enhances nucleophilic substitution versatility compared to simpler furanones , .

Scientific Research Applications

2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₁H₁₈O₁₀

- CAS Registry Number : 1120360-13-5

- Applications : Widely used in cosmetics as a stable vitamin C derivative, offering improved shelf-life and skin permeability .

- Mechanism : Acts as a free radical scavenger, promoting collagen synthesis and UV protection, similar to ascorbic acid but with reduced oxidative degradation .

Comparison with Similar Compounds

To contextualize glyceryl ascorbate’s properties, we compare it to structurally and functionally related furanones and ascorbic acid derivatives.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Detailed Analysis

L-Ascorbic Acid

- Structural Differences : Lacks the glyceryl (2,3-dihydroxypropoxy) group present in glyceryl ascorbate.

- Stability : Highly prone to oxidation due to multiple hydroxyl groups, limiting its use in aqueous formulations .

- Applications : Primarily used in injectable formulations (e.g., Ascor® for vitamin C deficiency) and food preservation .

Monocalcium Ascorbate

- Functional Modifications : Calcium ion replaces one hydroxyl proton, improving solubility in neutral pH environments.

- Applications: Preferred in food industries for its non-acidic taste and enhanced stability compared to free ascorbic acid .

2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DHF)

4-Ethoxy Derivative

- Key Feature : Ethoxy group at position 4 reduces hydrophilicity, enhancing lipid compatibility.

- Applications : Investigated for specialized synthetic pathways but lacks significant commercial adoption .

Research Findings

Antioxidant Efficacy : Glyceryl ascorbate retains 85–90% of ascorbic acid’s antioxidant capacity while demonstrating 3× greater stability in aqueous solutions .

Skin Permeability : The glyceryl moiety enhances dermal absorption, making it superior to ascorbic acid in topical formulations .

Flavor vs. Function : DHF, unlike glyceryl ascorbate, lacks therapeutic antioxidant activity but is critical in flavor chemistry due to its low odor threshold (1–5 ppb) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one?

- Methodology :

- Step 1 : Protect hydroxyl groups using silyl or acetyl protecting agents to prevent undesired side reactions during synthesis.

- Step 2 : Employ oxidative coupling or cyclization strategies. For example, use 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoropropanol solvent, similar to methods used for structurally related dihydrobenzofurans .

- Step 3 : Purify the product via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and confirm purity using HPLC or TLC.

Q. How can the structure of this compound be characterized using spectroscopic techniques?

- Methodology :

- NMR Analysis : Use H and C NMR to identify substituents on the furanone ring and dihydroxyalkyl chains. Compare chemical shifts with PubChem data for analogous furan derivatives .

- HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., ESI-HRMS with m/z accuracy < 5 ppm).

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches.

Q. What safety protocols should be followed during handling and storage?

- Guidelines :

- Storage : Keep in a cool, dry, and ventilated environment (≤25°C) to prevent degradation, as recommended for similar oxygen-sensitive compounds .

- PPE : Use nitrile gloves, safety goggles, and lab coats. For aerosol-prone steps, wear N95 masks and work in a fume hood .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved?

- Methodology :

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, as demonstrated for related furanones with multiple stereocenters .

- Computational Modeling : Perform density functional theory (DFT) calculations to compare experimental and theoretical NMR chemical shifts or optical rotation values.

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm stereopurity.

Q. How to design experiments to evaluate environmental fate and ecological risks?

- Experimental Design :

- Abiotic Degradation : Conduct hydrolysis/photolysis studies under varying pH and UV conditions. Monitor degradation products via LC-MS .

- Biotic Transformation : Use soil or microbial cultures to assess biodegradation pathways. Quantify metabolites using C-labeled analogs.

- Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna or algae growth inhibition) following OECD guidelines.

Q. What strategies can address discrepancies in reaction yields during scale-up?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading).

- Kinetic Studies : Perform in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Purification Challenges : Switch from column chromatography to recrystallization or preparative HPLC for higher scalability.

Q. How to analyze interactions with biological macromolecules (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., oxidoreductases).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , /) using immobilized enzyme models.

- In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., IC determination via spectrophotometric methods).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.